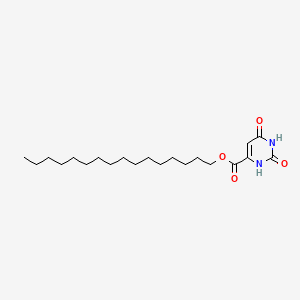
Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a chemical compound with the molecular formula C21H36N2O4 and a molecular weight of 380.50 g/mol. It is known for its unique structure, which includes a pyrimidine ring with hexadecyl and carboxylate groups attached. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of hexadecyl alcohol with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
作用機序
The mechanism of action of Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Hexadecyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Calcium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate: This compound has a similar pyrimidine structure but with a calcium ion instead of a hexadecyl group.
6-Carbonyl-2,4-dihydropyrimidine sodium salt: Another similar compound with a pyrimidine ring and different substituents. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
CAS番号 |
94313-99-2 |
|---|---|
分子式 |
C21H36N2O4 |
分子量 |
380.5 g/mol |
IUPAC名 |
hexadecyl 2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(25)18-17-19(24)23-21(26)22-18/h17H,2-16H2,1H3,(H2,22,23,24,26) |
InChIキー |
GKFRQFYVSXXTFY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=O)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















